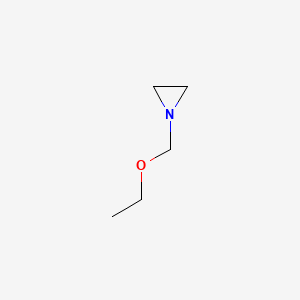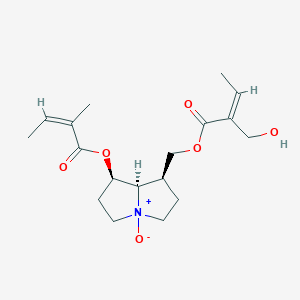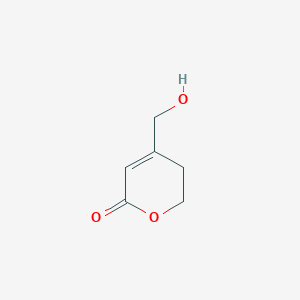
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of phenylalanine, an essential amino acid, with a bromine atom attached to the phenyl ring and an Fmoc group protecting the amino group. This compound is widely used in peptide synthesis and proteomics research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine typically involves the following steps:
Bromination: The phenylalanine is first brominated to introduce a bromine atom at the 3-position of the phenyl ring.
Fmoc Protection: The amino group of the brominated phenylalanine is then protected with an Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid, which can be further utilized in peptide synthesis.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is used as a building block in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The bromine atom can serve as a site for further functionalization, enabling the creation of bioconjugates and probes .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides makes it valuable for designing therapeutic peptides with enhanced stability and activity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The bromine atom can participate in various chemical reactions, enabling further functionalization and modification of the peptide or protein .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Phenylalanine: Lacks the bromine atom, making it less versatile for further functionalization.
Fmoc-Tyrosine: Contains a hydroxyl group instead of a bromine atom, offering different reactivity and applications.
Fmoc-Tryptophan: Contains an indole ring, providing different structural and functional properties.
Uniqueness
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is unique due to the presence of the bromine atom, which allows for additional chemical modifications. This makes it a valuable tool in peptide synthesis and various research applications .
Propiedades
Fórmula molecular |
C24H20BrNO5 |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
(2S,3R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H20BrNO5/c25-15-7-5-6-14(12-15)22(27)21(23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22+/m0/s1 |
Clave InChI |
LTYPYDUGASQWMM-FCHUYYIVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@@H](C4=CC(=CC=C4)Br)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C4=CC(=CC=C4)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


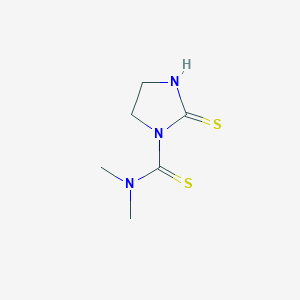

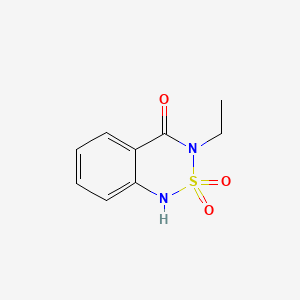
![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)
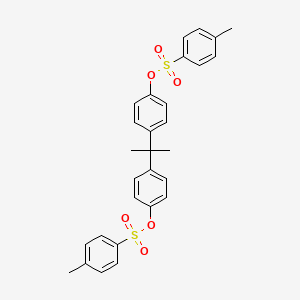
silane](/img/structure/B14752059.png)
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
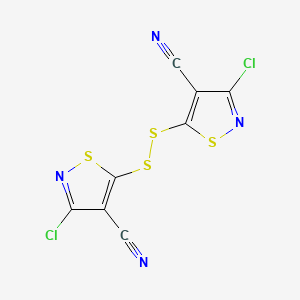
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
